1-{(E)-[(3-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate
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Overview
Description
1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which combines a naphthalene ring, a nitrobenzene sulfonate group, and a methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 3-methylbenzaldehyde with 2-aminonaphthalene in the presence of an acid catalyst. This reaction forms the Schiff base, 1-[(E)-[(3-methylphenyl)imino]methyl]naphthalene-2-ol.
Sulfonation: The Schiff base is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. This step introduces the sulfonate group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate group.
Scientific Research Applications
1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE
- 1-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE
Uniqueness
1-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H18N2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
[1-[(3-methylphenyl)iminomethyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H18N2O5S/c1-17-5-4-7-19(15-17)25-16-23-22-8-3-2-6-18(22)9-14-24(23)31-32(29,30)21-12-10-20(11-13-21)26(27)28/h2-16H,1H3 |
InChI Key |
TXNFZBHCIPYLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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